Cas no 1019331-16-8 (3-Ethynyl-6-methoxy-pyridazine)

3-Ethynyl-6-methoxy-pyridazine is a pyridazine derivative featuring an ethynyl group at the 3-position and a methoxy substituent at the 6-position. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Sonogashira and click chemistry, due to its reactive alkyne functionality. The methoxy group enhances solubility and influences electronic properties, making it useful in pharmaceutical and agrochemical research. Its rigid pyridazine core contributes to structural diversity in heterocyclic chemistry. The compound is typically handled under inert conditions to preserve stability. Suitable for applications in medicinal chemistry and material science, it offers a balance of reactivity and selectivity.
3-Ethynyl-6-methoxy-pyridazine structure
1019331-16-8 structure
Product Name:3-Ethynyl-6-methoxy-pyridazine
CAS No:1019331-16-8
MF:C7H6N2O
MW:134.13534116745
CID:5195464
Update Time:2025-05-24

3-Ethynyl-6-methoxy-pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Ethynyl-6-methoxy-pyridazine
    • Pyridazine, 3-ethynyl-6-methoxy-
    • Inchi: 1S/C7H6N2O/c1-3-6-4-5-7(10-2)9-8-6/h1,4-5H,2H3
    • InChI Key: RALVCNMFOJCDLT-UHFFFAOYSA-N
    • SMILES: C1(C#C)=NN=C(OC)C=C1

3-Ethynyl-6-methoxy-pyridazine Pricemore >>

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Additional information on 3-Ethynyl-6-methoxy-pyridazine

Introduction to 3-Ethynyl-6-methoxy-pyridazine (CAS No. 1019331-16-8)

3-Ethynyl-6-methoxy-pyridazine, with the CAS number 1019331-16-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethynyl group and a methoxy substituent on a pyridazine ring. These structural elements contribute to its diverse chemical properties and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 3-Ethynyl-6-methoxy-pyridazine can be represented as C8H7N2O. The presence of the ethynyl group (C≡CH) imparts significant reactivity and synthetic utility, allowing for the formation of various functionalized derivatives through well-established coupling reactions such as Sonogashira coupling. The methoxy substituent (OCH3) adds polarity and can influence the compound's solubility and biological activity. The pyridazine ring, a six-membered heterocyclic compound with two nitrogen atoms, provides a rigid and planar structure that can interact with biological targets in specific ways.

In recent years, 3-Ethynyl-6-methoxy-pyridazine has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a scaffold for the development of novel anti-inflammatory agents. Studies have shown that derivatives of this compound can exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of 3-Ethynyl-6-methoxy-pyridazine-based compounds demonstrated significant inhibition of pro-inflammatory cytokines in both in vitro and in vivo models.

Beyond anti-inflammatory properties, 3-Ethynyl-6-methoxy-pyridazine has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, highlighted the ability of certain derivatives to protect neuronal cells from oxidative stress and apoptosis. These findings suggest that 3-Ethynyl-6-methoxy-pyridazine-based compounds could be developed into neuroprotective agents for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 3-Ethynyl-6-methoxy-pyridazine further enhances its appeal as a starting material for drug discovery. Its modular structure allows for facile modification through various synthetic routes, enabling the rapid generation of diverse libraries for high-throughput screening. This flexibility is particularly valuable in early-stage drug discovery, where the identification of lead compounds with optimal pharmacological profiles is crucial.

In addition to its therapeutic potential, 3-Ethynyl-6-methoxy-pyridazine has also been explored for its use in chemical biology research. Its ability to form stable complexes with metal ions makes it a useful tool for studying metalloprotein function and interactions. For example, researchers at Harvard University utilized 3-Ethynyl-6-methoxy-pyridazine-based probes to investigate the role of zinc ions in enzymatic processes, providing insights into the mechanisms of metal-dependent catalysis.

The safety profile of 3-Ethynyl-6-methoxy-pyridazine is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound exhibits low toxicity and good metabolic stability, which are favorable attributes for drug candidates. However, ongoing research is necessary to fully characterize its safety and efficacy across different biological systems.

In conclusion, 3-Ethynyl-6-methoxy-pyridazine (CAS No. 1019331-16-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an attractive scaffold for the development of novel therapeutic agents targeting inflammation, neurodegeneration, and other diseases. As research continues to uncover new insights into its biological activities and mechanisms of action, this compound is likely to play an increasingly important role in advancing drug discovery and development efforts.

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